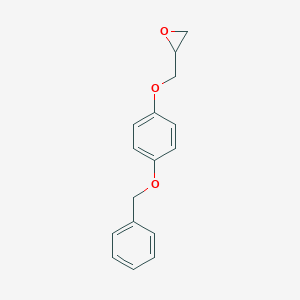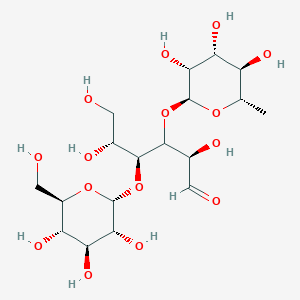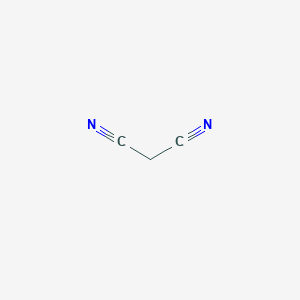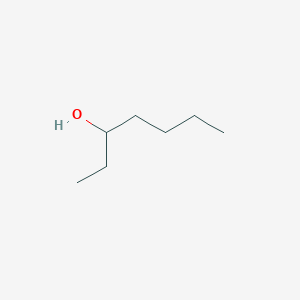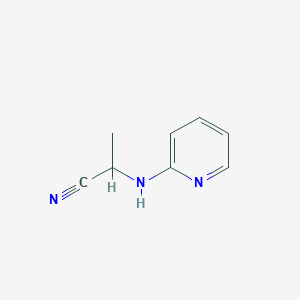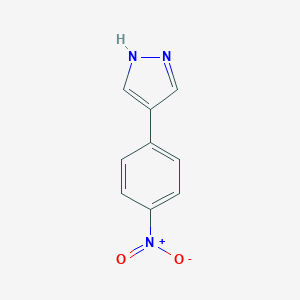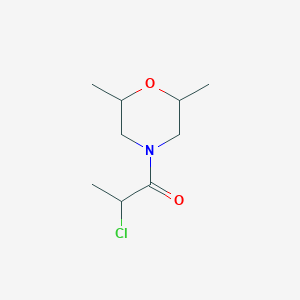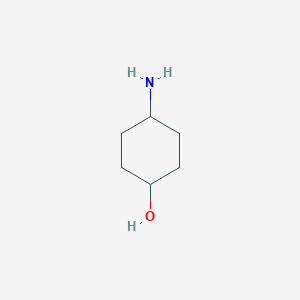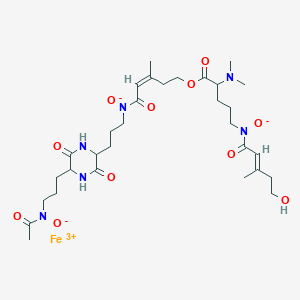
N(alpha)-Dimethylneocoprogen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(alpha)-Dimethylneocoprogen (DMN) is a natural product that is produced by a fungus named Neocosmospora sp. DMN has been found to have various biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of N(alpha)-Dimethylneocoprogen is not fully understood. It has been suggested that N(alpha)-Dimethylneocoprogen may inhibit the growth of cancer cells by inducing apoptosis, which is a type of programmed cell death. N(alpha)-Dimethylneocoprogen may also inhibit the replication of viruses by interfering with their replication process. The antibacterial properties of N(alpha)-Dimethylneocoprogen may be due to its ability to disrupt the bacterial cell membrane.
Efectos Bioquímicos Y Fisiológicos
N(alpha)-Dimethylneocoprogen has been found to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N(alpha)-Dimethylneocoprogen has also been found to increase the expression of certain proteins that are involved in the regulation of the cell cycle. The antibacterial properties of N(alpha)-Dimethylneocoprogen may be due to its ability to disrupt the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N(alpha)-Dimethylneocoprogen in lab experiments is that it is a natural product. This means that it is less likely to have toxic effects on cells compared to synthetic compounds. However, one limitation of using N(alpha)-Dimethylneocoprogen in lab experiments is that it is difficult to obtain in large quantities. This may limit its use in large-scale experiments.
Direcciones Futuras
For research on N(alpha)-Dimethylneocoprogen include investigating its mechanism of action in more detail, exploring its potential use in combination with other drugs, and optimizing its synthesis.
Métodos De Síntesis
N(alpha)-Dimethylneocoprogen can be synthesized by the fermentation of Neocosmospora sp. The fungus is grown in a liquid medium, and the N(alpha)-Dimethylneocoprogen is extracted from the culture broth. The purity of N(alpha)-Dimethylneocoprogen can be increased by using various chromatography techniques.
Aplicaciones Científicas De Investigación
N(alpha)-Dimethylneocoprogen has been found to have antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N(alpha)-Dimethylneocoprogen has also been found to have antiviral properties. It has been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV). N(alpha)-Dimethylneocoprogen has also been found to have antibacterial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
[(Z)-5-[3-[5-[3-[acetyl(oxido)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-(dimethylamino)-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N6O11.Fe/c1-21(12-17-38)19-27(40)37(47)16-8-11-26(34(4)5)31(44)48-18-13-22(2)20-28(41)36(46)15-7-10-25-30(43)32-24(29(42)33-25)9-6-14-35(45)23(3)39;/h19-20,24-26,38H,6-18H2,1-5H3,(H,32,43)(H,33,42);/q-3;+3/b21-19+,22-20-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPFOYNEPECCX-ONBUGDHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])C)N(C)C)[O-])CCO.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])/C)N(C)C)[O-])/CCO.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49FeN6O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(alpha)-Dimethylneocoprogen | |
CAS RN |
117852-95-6 |
Source


|
| Record name | N(alpha)-Dimethylneocoprogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117852956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

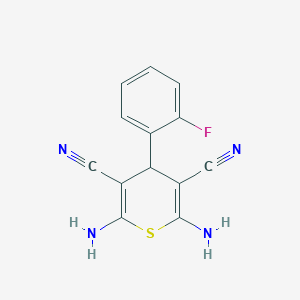
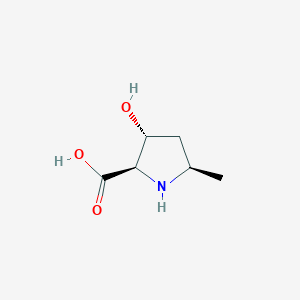
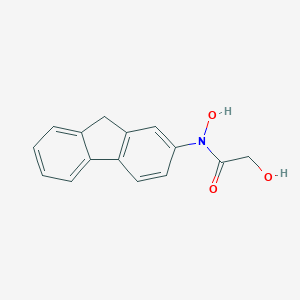
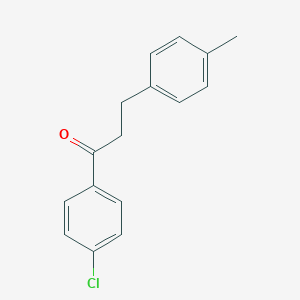
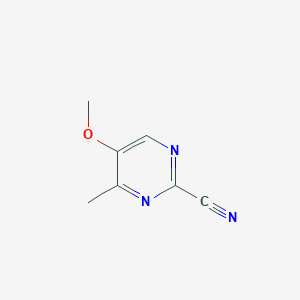
![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)
